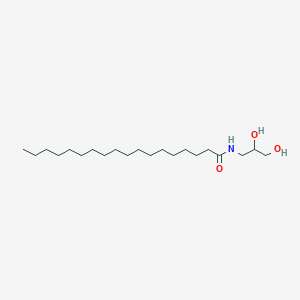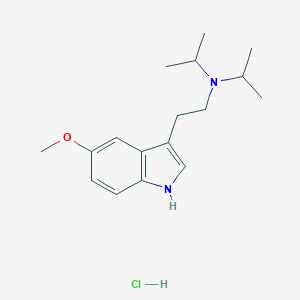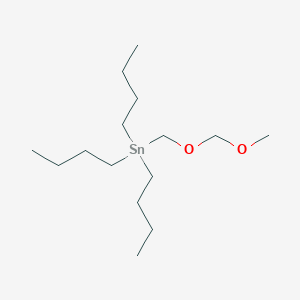
乙基-d5对羟基苯甲酸酯
描述
Ethyl-d5 Paraben is a stable isotope labelled compound with the molecular formula C9H5D5O3 and a molecular weight of 171.20 . It is used in research tools, health and personal care reference materials, and antimicrobials .
Synthesis Analysis
Parabens, including Ethyl-d5 Paraben, are synthesized through an acid-base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite .Molecular Structure Analysis
The molecular structure of Ethyl-d5 Paraben is represented by the formula C9H5D5O3 . Further structural analysis would require more specific information or advanced analytical techniques.科学研究应用
Pharmaceutical Industry
Ethyl-d5 Paraben: is widely utilized in the pharmaceutical industry as a preservative due to its antimicrobial properties . It helps in prolonging the shelf life of pharmaceutical products by preventing microbial contamination. This compound is especially valuable in formulations that are susceptible to spoilage by bacteria, fungi, or yeast.
Cosmetic Industry
In the cosmetic industry, Ethyl-d5 Paraben serves as a preservative in various products such as creams, lotions, and shampoos . Its stability across a broad pH range and its low cost make it a preferred choice for manufacturers. However, due to potential health concerns, its use is regulated and monitored .
Food Preservation
Ethyl-d5 Paraben: is also applied in the food industry as a preservative. It’s known as E-214 and is added to packaged foods to prevent microbial growth, thereby extending their shelf life . The compound’s effectiveness at low concentrations makes it an economical option for food preservation.
Environmental Impact Studies
Research into the environmental impact of Ethyl-d5 Paraben focuses on its presence in ecosystems, mainly due to wastewater discharges . Studies aim to understand its effects on aquatic life and develop methods for its removal from water sources.
Toxicity Studies
Toxicity studies of Ethyl-d5 Paraben examine its potential effects on various organisms. For instance, studies on fish have shown that exposure to Ethyl Paraben can lead to hematobiochemical alterations, tissue damage, oxidative stress, and genotoxicity . These findings are crucial for assessing the safety levels of this compound in different environments.
Legislation and Regulations
Ethyl-d5 Paraben: is subject to legislation and regulations to ensure its safe use. Regulatory bodies like the European Union have set guidelines on the permissible levels of parabens in consumer products to mitigate potential health risks . These regulations are continually updated based on the latest scientific research.
作用机制
Target of Action
Ethyl-d5 Paraben, like other parabens, primarily targets microbial cells, acting as a preservative and antimicrobial agent . It is structurally similar to estrogen hormone and can interfere with nuclear receptors for androgens, estrogens, progesterone, and glucocorticosteroids .
Mode of Action
Ethyl-d5 Paraben interacts with its targets by mimicking the structure of estrogen, which allows it to bind to estrogen receptors and disrupt normal hormonal function . This interaction can lead to changes in the normal functioning of the endocrine system .
Biochemical Pathways
The biochemical pathways affected by Ethyl-d5 Paraben are primarily those related to hormone regulation . By mimicking estrogen, Ethyl-d5 Paraben can disrupt the normal balance of hormones in the body, potentially leading to a variety of health effects .
Result of Action
The result of Ethyl-d5 Paraben’s action can vary depending on the level and duration of exposure. At the cellular level, Ethyl-d5 Paraben can disrupt normal cell function by interfering with hormone receptors . This disruption can lead to a variety of potential health effects, including reproductive, developmental, and neurological disorders; thyroid-related problems; skin allergies; and potentially even cancer .
Action Environment
The action of Ethyl-d5 Paraben can be influenced by various environmental factors. For example, its presence in ecosystems is mainly related to wastewater discharges . Furthermore, its effectiveness as a preservative can be affected by factors such as pH and temperature . Understanding these environmental influences is crucial for assessing the potential impact of Ethyl-d5 Paraben on human health and the environment .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628652 | |
| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-d5 Paraben | |
CAS RN |
126070-21-1 | |
| Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)




![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)



![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)


